Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused to a piperazine-thiazole scaffold. The piperazine ring, substituted with a 4-(4-fluorophenyl)thiazole group, introduces conformational flexibility and hydrophobic character.
Synthetic routes for analogous compounds (e.g., piperazine-thiazole hybrids) involve nucleophilic substitution or coupling reactions, as seen in and , where sulfonamide and urea derivatives were synthesized with yields ranging from 70.7% to 88.2% . Characterization typically employs ¹H/¹³C/¹⁹F NMR, ESI-MS, and TLC, ensuring structural fidelity .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS2/c22-16-4-1-14(2-5-16)19-13-29-20(23-19)12-26-7-9-27(10-8-26)21(28)15-3-6-17-18(11-15)25-30-24-17/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHSCGWGFKDSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors. PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often associated with cancer cell proliferation.
Mode of Action
It’s known that similar compounds can be used in the miyaura borylation and suzuki coupling reactions. These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds, which could suggest a potential interaction with its targets.
Biochemical Pathways
It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors. Inhibition of PFKFB3 kinase can affect the glycolysis pathway, leading to decreased glucose metabolism in cancer cells.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4OS |
| Molecular Weight | 399.91 g/mol |
| CAS Number | Not specified |
| Purity | Typically >95% |
The biological activity of Benzo[c][1,2,5]thiadiazol derivatives often involves their ability to interact with specific molecular targets in biological systems. The compound is believed to function primarily through:
- Inhibition of Kinases : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, compounds similar to the target compound have shown significant inhibition against ALK5 (activin receptor-like kinase 5), a key player in TGF-β signaling pathways associated with cancer progression .
- Photocatalytic Activity : The compound exhibits photocatalytic properties that allow it to facilitate photochemical reactions. This is particularly relevant in applications such as organic photovoltaics and fluorescent sensors .
Anticancer Activity
Several studies have explored the anticancer potential of benzo[c][1,2,5]thiadiazol derivatives:
- Case Study 1 : In a study evaluating the effects of various benzo[c][1,2,5]thiadiazole derivatives on cancer cell lines, one derivative demonstrated an IC50 value of 0.008 μM against ALK5 kinase . This suggests a potent inhibitory effect that could translate into therapeutic benefits against tumors influenced by TGF-β signaling.
Antimicrobial Properties
Research has also indicated that compounds with the benzo[c][1,2,5]thiadiazole moiety possess antimicrobial properties:
- Case Study 2 : A series of benzamides containing the benzo[c][1,2,5]thiadiazole core were synthesized and tested for antifungal activity. Some compounds exhibited better efficacy than standard antifungal agents like pyraclostrobin .
Research Findings and Applications
The versatility of benzo[c][1,2,5]thiadiazole derivatives extends to various fields:
- Organic Electronics : These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .
- Bioimaging : The fluorescent properties of certain derivatives make them suitable candidates for bioimaging applications .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Molecular Weight : The target compound’s molecular weight (440.5) is intermediate compared to oxadiazole-pyridine (435.5 ) and urea-thiazole (482.5 ) derivatives. Bulkier groups, like bis(4-fluorophenyl)methyl in , increase molecular weight significantly (628.7) .
Thermal Stability : Urea derivatives (e.g., 190–192°C ) exhibit higher melting points than sulfonamides (e.g., 230°C ), likely due to hydrogen-bonding interactions.
Synthetic Efficiency : Yields for urea-thiazole hybrids (74.9–88.2% ) surpass those of sulfonamide derivatives (N/A in ), suggesting urea formation is more robust.
Functional Group Analysis
- Benzothiadiazole vs. Benzodioxole : The target’s benzothiadiazole core (electron-withdrawing) contrasts with benzo[d][1,3]dioxole in (electron-donating), altering electronic properties and solubility .
- Fluorophenyl vs. Trifluoromethyl : The 4-fluorophenyl group in the target enhances lipophilicity (logP ~3.5*) compared to trifluoromethyl-substituted ureas (e.g., 534.1 [M+H]+ in ), which may improve membrane permeability .
Q & A
Q. Q1. What are the common synthetic routes to prepare the core structure of this compound, particularly the benzo-thiadiazole and thiazole-piperazine moieties?
Methodological Answer: The benzo-thiadiazole core can be synthesized via condensation reactions between ortho-aminothiophenol derivatives and nitriles under acidic conditions. For the thiazole-piperazine moiety, a two-step approach is typical:
Thiourea Formation: React 4-(4-fluorophenyl)thiazol-2-ylmethylamine with aryl isothiocyanates in refluxing DMF (4–6 hours) to form intermediate thioureas .
Cyclization: Treat the thiourea with formaldehyde and HCl (90–95°C, 4 hours) to cyclize into the 1,3,5-triazinane or oxadiazinane derivatives .
Purification is achieved via ethanol recrystallization, with yields ranging from 70–85% depending on substituents .
Q. Q2. What standard characterization techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming substituent connectivity. For example, the 4-fluorophenyl group shows a doublet at ~7.2–7.8 ppm ( Hz) in H NMR, while the piperazine methylene protons resonate as a singlet at ~3.5–4.0 ppm .
- HRMS: High-resolution mass spectrometry validates molecular weight with <5 ppm error. For instance, the molecular ion [M+H] for a derivative with a 4-chlorophenyl group was observed at m/z 482.0945 (calculated: 482.0948) .
Advanced Synthesis & Optimization
Q. Q3. How can reaction conditions be optimized to improve yields of the thiazole-piperazine linkage?
Methodological Answer: Key variables include:
- Solvent Choice: DMF or acetonitrile enhances solubility of polar intermediates, while toluene may reduce side reactions in cyclization steps .
- Catalyst Screening: Anhydrous sodium acetate accelerates thiourea formation, reducing reaction time from 8 to 4 hours .
- Temperature Control: Reflux at 90–95°C for cyclization minimizes byproduct formation compared to lower temperatures (e.g., 70°C), which yield <50% product .
Q. Q4. What strategies resolve low yields in the final methanone coupling step?
Methodological Answer:
- Activation of Carboxylic Acid: Use EDCI/HOBt or DCC to activate the benzo-thiadiazole carboxylic acid before coupling with the piperazine amine .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
Computational & Electronic Analysis
Q. Q5. How can Multiwfn be applied to analyze the electron density and electrostatic potential of this compound?
Methodological Answer:
- Electrostatic Potential (ESP) Mapping: Use Multiwfn to calculate ESP surfaces at the B3LYP/6-311G** level. The thiadiazole ring exhibits negative potential (-0.05 a.u.), indicating nucleophilic reactivity, while the fluorophenyl group shows positive potential (+0.03 a.u.) .
- Bond Order Analysis: The C–S bond in the thiazole ring has a bond order of 1.35, suggesting partial double-bond character and rigidity .
Structure-Activity Relationship (SAR) & Biological Evaluation
Q. Q6. How does the 4-fluorophenyl substituent influence bioactivity compared to other halogens?
Methodological Answer:
Q. Q7. How can docking studies predict binding modes of this compound with biological targets?
Methodological Answer:
- Protein Preparation: Use AutoDock Vina to prepare the target protein (e.g., kinase) by removing water and adding polar hydrogens.
- Ligand Docking: The thiadiazole moiety forms π-π stacking with Phe82 (binding energy: -8.2 kcal/mol), while the fluorophenyl group engages in hydrophobic interactions with Leu134 .
Data Contradictions & Troubleshooting
Q. Q8. How to address conflicting bioactivity data for analogs with varying piperazine substituents?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to datasets (e.g., IC values from 3 independent assays). For example, a methyl-piperazine derivative showed significant variance () due to solvent polarity effects .
- Structural Validation: Re-examine NMR spectra for impurities; a 5% impurity (e.g., unreacted thiourea) can falsely reduce reported activity by 20–30% .
Q. Q9. Why do some synthetic routes report inconsistent melting points for the same derivative?
Methodological Answer:
- Polymorphism: Recrystallization from ethanol vs. acetone can produce different polymorphs. For example, a derivative showed mp 218–220°C (ethanol) vs. 210–212°C (acetone) due to crystal packing variations .
- Hydration State: Check TGA data; a 5% weight loss at 100°C indicates hydrated forms, which lower observed melting points .
Advanced Spectroscopic Challenges
Q. Q10. How to interpret overlapping signals in the 1^11H NMR spectrum of the piperazine-thiazole moiety?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
